3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Soluble Guanylyl Cyclase Nitric Oxide Signaling Enzyme Inhibition

Researchers studying NO-cGMP signaling require a reliable, irreversible sGC inhibitor to dissect pathway-specific mechanisms without confounding off-target effects. NS-2028 (CAS 349128-38-7) is the gold-standard tool for this purpose: • Irreversible sGC inhibition with Ki=8 nM; IC50=30 nM (basal) and 200 nM (NO-stimulated) • Completely blocks NO-dependent vasorelaxation at 1 µM in isolated tissue bath assays • Orally bioavailable in vivo; significantly reduces VEGF-driven angiogenesis in rabbit models • High selectivity-does not inhibit particulate guanylyl cyclase or adenylyl cyclase Supplied with Certificates of Analysis; global shipping available for R&D procurement.

Molecular Formula C13H8ClFN2O3
Molecular Weight 294.66 g/mol
CAS No. 349128-38-7
Cat. No. B5708515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
CAS349128-38-7
Molecular FormulaC13H8ClFN2O3
Molecular Weight294.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18)
InChIKeySIKJSZZWYNUFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (CAS 349128-38-7): Procurement-Ready Reference and Research-Grade Specification Guide


3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as NS 2028 (CAS 204326-43-2), is a synthetic benzamide derivative recognized primarily as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide (NO) signaling [1]. This compound, with the molecular formula C13H8ClFN2O3 and a molecular weight of 294.66 g/mol , has been utilized in various research fields, including cardiovascular pharmacology and cancer biology, to probe sGC-dependent pathways [2].

Why Generic 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide Substitution Fails: Evidence for NS 2028's Unique Irreversible sGC Inhibition Mechanism


In-class substitution of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide (NS 2028) with other sGC inhibitors or benzamide analogs is not scientifically equivalent due to its unique combination of high potency, irreversible inhibition mechanism, and well-documented selectivity profile. While other sGC inhibitors like ODQ and LY-83583 exist, they exhibit different inhibitory kinetics, potency ranges, and mechanisms of action [1]. NS 2028's irreversible binding to sGC and its specific structure-activity relationship (SAR) for the oxadiazolo-benzoxazin scaffold are not replicated by simple benzamide derivatives [2]. Therefore, procurement decisions must be based on the specific experimental requirements for irreversible, nanomolar-range sGC inhibition.

Quantitative Differentiation Guide for 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (NS 2028) Versus Closest Analogs and Alternatives


Nanomolar Inhibitory Potency of NS 2028 Against Basal sGC Activity

NS 2028 demonstrates superior potency against basal sGC activity compared to LY-83583. NS 2028 inhibits purified bovine lung sGC with an IC50 of 30 nM, whereas LY-83583 inhibits the same enzyme with an IC50 of 2 µM [1][2].

Soluble Guanylyl Cyclase Nitric Oxide Signaling Enzyme Inhibition

Comparative Potency of NS 2028 and ODQ for sGC Inhibition

While both NS 2028 and ODQ are potent sGC inhibitors, NS 2028 is characterized by an irreversible mechanism, whereas ODQ's inhibition is reversible or pseudo-irreversible [1]. NS 2028 exhibits an IC50 of 30 nM for basal sGC activity, while ODQ's reported IC50 is 20 nM in a comparable assay .

Soluble Guanylyl Cyclase Pharmacology NO-cGMP Pathway

Irreversible Inhibition Kinetics of NS 2028 Confirmed by Mechanistic Studies

NS 2028's inhibition of sGC is confirmed to be irreversible through kinetic analysis. The inhibition follows a Kitz & Wilson model, yielding a Ki value of 8 nM for the initial reversible binding step and a rate constant (k3) of 0.2 min⁻¹ for the subsequent irreversible step [1]. This contrasts with competitive inhibitors like LY-83583 [2].

Enzyme Kinetics Irreversible Inhibitor Mechanism of Action

NS 2028 Exhibits Subtype Selectivity by Sparing Particulate Guanylyl Cyclase

NS 2028 is specific for soluble guanylyl cyclase (sGC) and does not inhibit particulate guanylyl cyclase (pGC) or adenylyl cyclase [1]. This selectivity profile is crucial for delineating sGC-specific signaling from other cyclic nucleotide pathways.

Selectivity Guanylyl Cyclase Isoforms Signaling Specificity

In Vivo Efficacy of NS 2028 in Angiogenesis and Inflammation Models

NS 2028 has demonstrated in vivo efficacy by significantly reducing VEGF-induced angiogenesis and permeability in a rabbit corneal angiogenesis model [1]. In another in vivo model, topical application of NS 2028 completely prevented UVB irradiation-induced lymphatic vessel enlargement and skin inflammation [2].

Angiogenesis In Vivo Pharmacology Vascular Biology

Optimal Research Applications for Procuring 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (NS 2028)


Elucidating Nitric Oxide-cGMP Signaling Pathways in Vascular Function Studies

NS 2028 is the gold-standard tool for interrogating the role of soluble guanylyl cyclase in NO-dependent vasorelaxation. Its irreversible inhibition and nanomolar potency (IC50 = 30 nM) [1] allow for clear dissection of sGC-dependent and -independent vasodilatory mechanisms. In isolated tissue bath experiments, a concentration of 1 µM NS 2028 completely inhibits NO-dependent relaxations, as demonstrated by a 61.5% reduction in the response to nitroglycerin and the full inhibition of sodium nitroprusside-induced relaxation [1].

Investigating sGC's Role in Pathological Angiogenesis and Vascular Permeability

For research into VEGF-driven angiogenesis, tumor vascularization, or vascular leak, NS 2028 provides a validated in vivo-active tool. Studies show oral administration of NS 2028 dramatically decreases new blood vessel formation in rabbit models of angiogenesis [2]. This application leverages the compound's unique irreversible inhibition to achieve sustained target suppression, which is critical for studying chronic processes.

Probing sGC-Dependent Signaling in Cancer Cell Biology and Chemotherapy Response

NS 2028 is a key reagent for investigating the role of sGC in cancer cell proliferation, oxidative stress response, and drug resistance. It has been used to inhibit the light-induced oxidative stress response in the human prostate cancer cell line DU-145 and to modulate the viability of small cell lung cancer (SCLC) cells in response to chemotherapy [3]. Its high selectivity for sGC over other cyclases ensures that observed effects are specifically linked to the NO-cGMP axis.

Technical Documentation Hub

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